Ácido beta-Bromoisovalérico

Descripción general

Descripción

Synthesis Analysis

The synthesis of beta-Bromoisovaleric acid involves several key processes, including alkylation, decarboxylation, bromination, and hydrolysis. Marvel and Vigneaud (2003) discuss the synthesis starting from isopropylmalonic ester, leading to the production of alpha-Bromoisovaleric acid through a sequence of bromination and hydrolysis reactions (Marvel & Vigneaud, 2003). Malin, A. Malin, and B. Laskin (2008) explored bromination in a polyphosphoric acid medium, demonstrating an efficient pathway for the industrial synthesis of alpha-Bromoisovaleric acid (Malin, Malin, & Laskin, 2008).

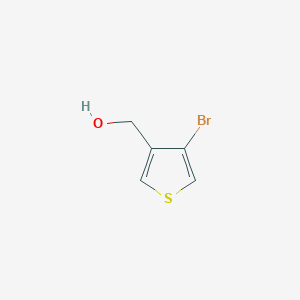

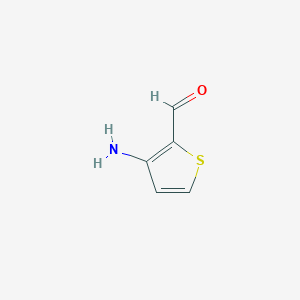

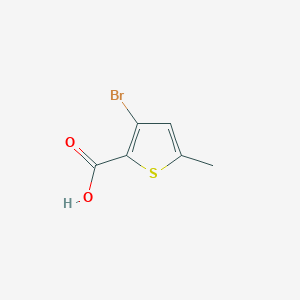

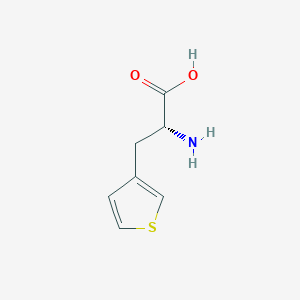

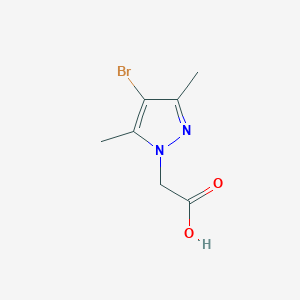

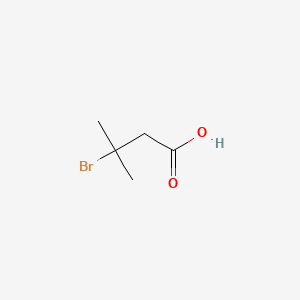

Molecular Structure Analysis

The molecular structure of beta-Bromoisovaleric acid is pivotal for its reactivity and interaction with other compounds. Studies on related beta-amino acids and their cyclic derivatives provide insights into the conformational preferences and structural characteristics essential for understanding beta-Bromoisovaleric acid's behavior in chemical reactions. For instance, Tanaka et al. (2001) analyzed the solid-state conformation of a hybrid tripeptide containing a cyclic beta-amino acid, shedding light on the structural aspects of such compounds (Tanaka, Oba, Ichiki, & Suemune, 2001).

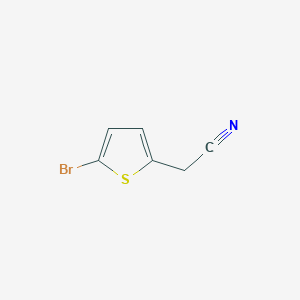

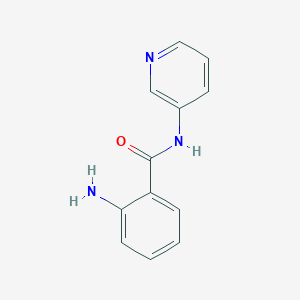

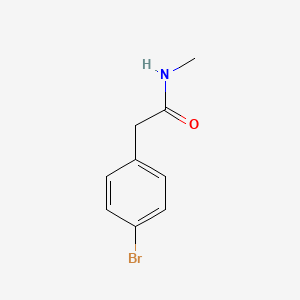

Chemical Reactions and Properties

Beta-Bromoisovaleric acid participates in various chemical reactions, including conjugation, hydrolysis, and bromination, leading to diverse derivatives. The glutathione conjugation and amidase-catalyzed hydrolysis of alpha-bromoisovalerylurea enantiomers in isolated rat hepatocytes indicate the compound's reactivity and potential metabolic pathways (te Koppele, de Lannoy, Pang, & Mulder, 1987).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and stability, are crucial for handling and applying beta-Bromoisovaleric acid in various contexts. While specific data on beta-Bromoisovaleric acid's physical properties from recent studies are limited, understanding related compounds' physical properties can provide a proxy for its behavior under different conditions.

Chemical Properties Analysis

Beta-Bromoisovaleric acid's chemical properties, such as acidity/basicity, reactivity with different functional groups, and stability under various conditions, are essential for its application in synthesis and other chemical processes. Research on its reactions, such as the formation of glutathione conjugates and hydrolysis products, offers valuable information on its chemical behavior (te Koppele, de Lannoy, Pang, & Mulder, 1987).

Aplicaciones Científicas De Investigación

Aplicaciones de detección

El ácido beta-Bromoisovalérico, como un ácido bórico, se ha utilizado en diversas aplicaciones de detección . Las interacciones de los ácidos bóricos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro conducen a su utilidad en aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Separación e inmovilización de glicoproteínas

Los materiales basados en ácido bórico, que incluyen el ácido beta-Bromoisovalérico, se han utilizado para la separación e inmovilización de glicoproteínas . Los ácidos bóricos pueden reaccionar covalentemente con cis-dioles en las cadenas de oligosacáridos de las glicoproteínas para formar ésteres cíclicos de cinco o seis miembros . Esta interacción se ha aprovechado para el enriquecimiento y la quimiosensación/biosensación de glicoproteínas .

Herramientas bioquímicas

Los ácidos bóricos, incluido el ácido beta-Bromoisovalérico, se han utilizado como herramientas bioquímicas para diversos fines . Estos incluyen la interferencia en las vías de señalización, la inhibición enzimática y los sistemas de administración celular .

Terapéutica

Los ácidos bóricos se han utilizado en el desarrollo de terapias . La interacción clave de los ácidos bóricos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico, la manipulación y modificación de proteínas, la separación y el desarrollo de terapias .

Tecnologías de separación

Los ácidos bóricos se han utilizado en tecnologías de separación . Se han empleado como materiales de construcción para micropartículas para métodos analíticos .

Liberación controlada de insulina

Los ácidos bóricos se han utilizado en polímeros para la liberación controlada de insulina . Esto se debe a su capacidad para formar enlaces covalentes reversibles con dioles, que están presentes en moléculas biológicas como la glucosa .

Safety and Hazards

Mecanismo De Acción

Target of Action

Beta-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a derivative of isovaleric acid . The primary targets of isovaleric acid are Aspartate aminotransferase in Escherichia coli (strain K12), Pseudomonalisin in Pseudomonas sp. (strain 101), and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens . These enzymes play crucial roles in various biochemical pathways.

Mode of Action

Isovaleric acid may inhibit or modulate the activity of its target enzymes, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

Isovaleric acid, and by extension beta-Bromoisovaleric acid, is involved in several biochemical pathways. One such pathway is the metabolism of branched-chain amino acids, where isovaleric acid is a byproduct . Another pathway is the peroxisomal α-oxidation of isovaleryl-CoA, which results in the formation of 2-hydroxyisovaleric acid .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of isovaleric acid provide some insights . Isovaleric acid is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound.

Result of Action

The result of beta-Bromoisovaleric acid’s action would depend on its specific effects on its target enzymes. Changes in enzyme activity can lead to alterations in the concentrations of various metabolites, potentially affecting cellular functions and overall health .

Propiedades

IUPAC Name |

3-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVAKUCVZWTRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340833 | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5798-88-9 | |

| Record name | beta-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-bromoisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.